5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring a benzooxazepine core fused with a thiophene sulfonamide moiety. Its synthesis likely involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. The compound’s crystallographic characterization may employ SHELX software, a widely used tool for small-molecule refinement, as noted in historical crystallography research .
Properties
IUPAC Name |
5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-12(2)10-22-14-9-13(21-28(24,25)17-8-7-16(20)27-17)5-6-15(14)26-11-19(3,4)18(22)23/h5-9,12,21H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQPQPIBOSTYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a significant role in regulating cell death pathways and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.97 g/mol. Its structure includes a chloro substituent, an isobutyl group, and a sulfonamide functional group attached to a tetrahydrobenzo[b][1,4]oxazepine moiety. The presence of these functional groups suggests diverse chemical reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O4S |
| Molecular Weight | 442.97 g/mol |
| CAS Number | 922057-56-5 |
| Purity | ≥95% |
The primary mechanism of action for 5-chloro-N-(5-isobutyl...) involves the inhibition of RIP1 kinase. This kinase is crucial in various signaling pathways associated with necroptosis and inflammation. Inhibition of RIP1 can lead to reduced inflammation and cell death in pathological conditions.
Key Biological Activities
- Anti-inflammatory Effects : Research indicates that compounds targeting RIP1 could have therapeutic implications in treating inflammatory disorders.
- Neuroprotective Potential : Given the role of RIP1 in neurodegenerative diseases, this compound may offer protective effects against conditions like Alzheimer's disease.
- Cancer Therapeutics : The modulation of programmed cell death pathways through RIP1 inhibition suggests potential applications in cancer treatment.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Inhibition of RIP1 Kinase
A study demonstrated that 5-chloro-N-(5-isobutyl...) effectively inhibited RIP1 kinase activity in vitro. The IC50 value was determined to be approximately 50 nM, indicating a strong binding affinity.
Case Study 2: Anti-inflammatory Activity
In vivo experiments using animal models of inflammation showed that treatment with this compound significantly reduced markers of inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Synthesis and Derivatives
The synthesis of 5-chloro-N-(5-isobutyl...) typically involves multiple steps, including:
- Formation of the tetrahydrobenzo[b][1,4]oxazepine core.
- Introduction of the chloro and isobutyl substituents.
- Attachment of the thiophene ring and sulfonamide group.
These synthetic routes often require careful optimization to enhance yield and purity.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 5-chloro-N-(5-isobutyl...), which may also exhibit biological activities:
| Compound Name | Key Features |
|---|---|
| N-(3-Methylphenyl)-N'-(pyridin-2-yloxy)urea | Anti-inflammatory properties |
| N-(6-Chloropyridin-3-YL)-N'-(pyrimidin-2-YL)urea | Inhibitor of protein kinases |
| Benzenesulfonamide derivatives | Common scaffold in drug design |
The unique combination of functional groups in 5-chloro-N-(5-isobutyl...) may enhance its selectivity and potency against RIP1 kinase compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with other sulfonamide derivatives, such as:
- N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (): Both compounds utilize sulfonamide linkages, but the latter incorporates a thiadiazine-isoxazole system instead of a benzooxazepine-thiophene framework. The isobutyl and dimethyl groups in the target compound may enhance lipophilicity and metabolic stability compared to the phenylamino-thiadiazine substituents in ’s analogue .
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide (): This polymorphic compound shares the 5-chloro-thiophene motif but replaces the benzooxazepine with an oxazolidinone-morpholine group. Its amorphous form exhibits enhanced solubility due to reduced crystallinity, suggesting that the target compound’s isobutyl and dimethyl groups might similarly influence solubility if polymorphic forms are explored .
Data Tables
Table 1: Structural and Physical Comparison of Sulfonamide Analogues
Table 2: Methods for Compound Similarity Assessment (Adapted from )
| Metric | Application to Target Compound |
|---|---|
| Tanimoto Coefficient | Evaluates structural overlap with sulfonamide databases for virtual screening |
| Pharmacophore Modeling | Identifies shared functional groups (e.g., sulfonamide, chloro-thiophene) |
| Molecular Docking | Predicts target binding affinity relative to morpholine-containing analogues |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide with high yield and purity?
- Methodology :
- Use inert atmospheres (e.g., nitrogen) and controlled temperatures to prevent side reactions, particularly during sulfonamide coupling and oxazepine ring formation .
- Optimize solvent choice (e.g., dichloromethane or DMF) to stabilize intermediates and enhance reaction efficiency .
- Employ multi-step purification via column chromatography followed by HPLC to isolate the target compound and remove byproducts .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- NMR spectroscopy : Assign peaks for the isobutyl group (δ ~0.8–1.2 ppm), thiophene protons (δ ~6.5–7.5 ppm), and oxazepine carbonyl (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- Infrared (IR) spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and oxazepine C=O (~1680 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Perform solubility screening in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to quantify saturation points .
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to test interactions with target proteins like kinases or proteases .
- Perform cytotoxicity screening in cell lines (e.g., HEK293, HepG2) via MTT assays, noting IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding mechanisms of this compound?
- Methodology :
- Apply density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the thiophene and oxazepine moieties .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., protein active sites), validating with mutagenesis studies .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Perform dose-response validation under standardized conditions (e.g., pH, temperature) to minimize assay variability .
- Use statistical meta-analysis to identify confounding factors (e.g., cell line heterogeneity, solvent effects) .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Methodology :
- Implement continuous flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility and safety .
- Monitor stereochemistry via chiral HPLC or X-ray crystallography during scale-up to detect racemization .
Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?
- Methodology :
- Use LC-QTOF-MS to identify metabolites in simulated gastric fluid (pH 2.0) and hepatic microsomal assays .
- Apply NMR kinetic studies to track hydrolysis of the oxazepine ring in deuterated buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
